Ara-HA

Description

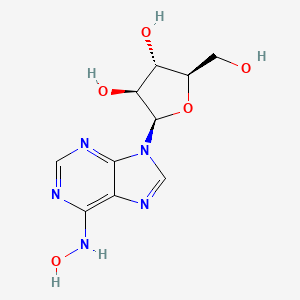

Structure

2D Structure

3D Structure

Properties

CAS No. |

24822-51-3 |

|---|---|

Molecular Formula |

C10H13N5O5 |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14) |

InChI Key |

QROZCFCNYCVEDO-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NO |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |

Synonyms |

ara-HA arabinosyl-N(6)-hydroxyadenine-9-beta-D-arabinofuranosyl-6-hydroxylaminopurine |

Origin of Product |

United States |

Foundational Research Context of Ara Ha

Historical Trajectories in Arabinofuranosyl Nucleoside Analog Research

Research into nucleoside analogs has a long and established history in medicinal chemistry, dating back to the 1940s. These compounds, which are structural mimics of the building blocks of DNA and RNA, have been extensively studied for their diverse biological activities, particularly as antitumor and antiviral agents mdpi.commdpi.com. The modification of the sugar moiety, specifically the introduction of an arabinofuranosyl sugar instead of the naturally occurring ribofuranosyl or deoxyribofuranosyl sugar, has been a significant area of exploration ontosight.ai. This structural alteration can lead to altered interactions with enzymes involved in nucleic acid metabolism and processing, contributing to the therapeutic effects observed in some arabinofuranosyl nucleoside analogs like cytarabine (B982) (Ara-C) and vidarabine (B1017) (Ara-A), which are used in cancer and antiviral treatments, respectively mdpi.commdpi.com. The synthesis of 2'-deoxy-4'-thioadenosine (B12069006) in 1964 marked an early step in modifying the sugar ring of nucleoside analogs for pharmaceutical development acs.org. The development of arabinofuranosyl nucleoside analogs has involved both chemical synthesis and biotransformation methods, although challenges such as low product concentration and complex matrices exist mdpi.com.

Academic Significance of Ara-HA as an Enzyme Inhibitor or Substrate in Molecular Studies

This compound's academic significance stems from its potential to interact with enzymes involved in nucleic acid metabolism. Its structure, featuring a purine (B94841) base linked to an arabinofuranosyl sugar, suggests potential interactions with nucleic acid-related enzymes, similar to natural nucleosides ontosight.ai. Studies on this compound have explored its role as an inhibitor or substrate for certain enzymes ontosight.ai. The inhibition or action as a substrate for these enzymes can interfere with crucial cellular processes, such as DNA replication or repair, which is a common mechanism of action for many nucleoside analog drugs cuni.cz. For instance, other nucleoside analogs exert cytotoxic effects by disrupting DNA synthesis through incorporation into DNA strands or by destabilizing deoxynucleotide pools cuni.cz. The study of how this compound interacts with specific enzymes provides insights into its potential biological activities and helps to understand the molecular basis of nucleoside analog function ontosight.ai. Research on enzyme inhibitors and substrates is a vital area for understanding biological mechanisms and developing therapeutic agents researchgate.netslideshare.net. The study of enzyme kinetics, including competitive and non-competitive inhibition, is fundamental to characterizing these interactions slideshare.netmdpi.com.

Current Academic Research Landscape and Emerging Inquiry Gaps for this compound

The current academic research landscape for this compound appears to be focused on understanding its fundamental interactions with biological systems and exploring its potential applications, particularly in virology and oncology ontosight.ai. Research continues to investigate how such compounds interact with enzymes and whether they can be utilized for developing new therapeutic agents ontosight.ai. The synthesis of arabinofuranosyl nucleoside analogs, including hypoxanthine (B114508) arabinofuranoside (this compound), from corresponding nucleosides through enzymatic biosystems is an active area of study, aiming to provide alternative pathways for their production mdpi.comnih.gov.

Despite the historical research into arabinofuranosyl nucleoside analogs, specific detailed research findings solely focused on this compound's precise mechanisms as an enzyme inhibitor or substrate, beyond general classifications, are not extensively highlighted in the provided search results. This suggests a potential inquiry gap in comprehensively characterizing the specific enzymes that this compound interacts with and the precise nature of these interactions (e.g., competitive, non-competitive inhibition, or as a specific substrate leading to a particular product). Further detailed enzymatic studies are needed to fully elucidate this compound's molecular targets and mechanisms of action at the enzyme level. Identifying such specific interactions is crucial for understanding its potential biological effects and guiding future research or development efforts. Research gaps in scientific literature can be identified through various methods, including systematic reviews and expert opinions jmir.org. Addressing these gaps is essential for advancing understanding and informing future research jmir.org.

Synthetic Methodologies and Chemical Derivatization Strategies for Ara Ha

Established Synthetic Pathways for Arabinofuranosyl Purine (B94841) Analogs

The synthesis of arabinofuranosyl purine analogs, including Ara-HA, can be achieved through both chemical and enzymatic methods. These approaches offer different advantages in terms of yield, stereoselectivity, and the types of modifications that can be introduced.

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to construct the arabinofuranosyl purine core. A common strategy involves the condensation of a suitably protected arabinofuranosyl sugar derivative with a functionalized purine base. For instance, the synthesis of 9-beta-D-arabinofuranosyl hypoxanthine (B114508) has been achieved by condensing 2,3,5-tri-O-benzyl-alpha-D-arabinofuranosyl chloride with ethyl 5-aminoimidazole-4-carboxylate and subsequently converting the resulting imidazole (B134444) nucleoside into the target compound rsc.orgrsc.orgrsc.org. This method highlights the use of protected sugar halides and condensation reactions to form the glycosidic bond.

Another chemical approach involves the formation of an anhydro ring within a pre-existing nucleoside structure. This can facilitate the desired stereochemistry at the sugar moiety. An example is the synthesis of 8,2′-anhydro-8-mercapto-9-beta-D-arabinofuranosylhypoxanthine, where an anhydro ring is formed by the simultaneous displacement of bromine from the 8-position and a carbonate group from the 2′-position of the parent nucleoside using reagents like sodium hydrogen sulfide (B99878) or thiourea (B124793) cdnsciencepub.com.

General chemical synthesis of nucleoside analogs often employs convergent approaches, coupling a nitrogenous base with a modified sugar. This method offers significant synthetic diversity, although controlling the stereochemistry of the glycosylation can be a critical factor. Reactions are frequently performed under conditions such as Silyl–Hilbert–Johnson (Vorbrüggen) conditions or metal salt coupling, often utilizing benzoyl-protected furanose sugars to favor the desired stereochemistry nih.gov.

Enzymatic Synthesis Strategies

Enzymatic synthesis offers an alternative, often more regioselective and stereospecific, route to arabinofuranosyl purine analogs. Enzymes like nucleoside phosphorylases (NPs) are key biocatalysts in these processes researchgate.netresearchgate.netnih.gov.

This compound can be synthesized enzymatically from 9-(beta-D-arabinofuranosyl)adenine (vidarabine) through the action of adenosine (B11128) deaminase (ADA) nih.gov. This reaction involves the deamination of adenine (B156593) to hypoxanthine on the arabinofuranosyl sugar scaffold.

Another enzymatic route involves the condensation of hypoxanthine with alpha-D-arabinofuranose 1-phosphate, catalyzed by purine nucleoside phosphorylase (PNP) researchgate.netnih.gov. This transglycosylation reaction utilizes a sugar phosphate (B84403) as the glycosyl donor.

Furthermore, multi-enzyme cascade systems have been designed for the de novo biosynthesis of arabinosides, including hypoxanthine arabinofuranoside, starting from readily available nucleosides like guanosine. These systems can involve a series of enzymatic conversions, including phosphorolysis, isomerization, and dephosphorylation steps, to transform the ribose moiety of the starting nucleoside into an arabinose moiety that is then coupled with the purine base nih.gov. While enzymatic methods offer advantages in selectivity, challenges can include enzyme stability and substrate specificity researchgate.netnih.gov.

Advanced Derivatization Techniques for Modified this compound Structures

Chemical derivatization of this compound and related arabinofuranosyl purine structures allows for the introduction of new functional groups, enabling the tuning of their chemical and physical properties, as well as their conjugation to other molecules for various applications. Modifications can be directed towards the purine base or the arabinofuranosyl sugar.

Site-Specific Functionalization of the Purine Moiety

Site-specific functionalization of the purine ring in arabinofuranosyl nucleosides is a common strategy to create analogs with altered properties. Chemical modifications are often more conveniently performed on the nucleoside rather than the free heterocyclic base, as the glycosidic bond protects the N9 position nih.gov.

Methods for functionalizing the purine moiety include the introduction of various substituents through reactions like halogenation, amination, or coupling reactions. For example, the iodination of purine bases can add versatility for further derivatization via cross-coupling reactions such as Heck, Stille, and Suzuki reactions mdpi.com. These reactions allow for the introduction of aryl or heteroaryl groups at specific positions on the purine ring.

Detailed research findings demonstrate the synthesis of purine arabinosides containing chiral amino acid amides at the C6 position of the purine ring using enzymatic transglycosylation with E. coli nucleoside phosphorylases nih.gov. This showcases the ability to introduce complex functionalities onto the purine scaffold.

Stereoselective Modifications of the Arabinofuranosyl Sugar

Modifications to the arabinofuranosyl sugar moiety are critical for altering the conformational flexibility and interactions of the nucleoside. Stereoselective reactions are essential to control the configuration of new chiral centers introduced on the sugar ring.

Approaches include the chemical modification of hydroxyl groups through acylation, alkylation, or oxidation. Furthermore, the introduction of halogen atoms, such as fluorine, at specific positions on the sugar ring requires stereoselective synthetic routes. The synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides, for instance, involves multi-step procedures starting from sugars like D-xylose and coupling the modified sugar with purines using methods like the sodium salt method google.comnih.govresearchgate.net.

Interconversion of stereocenters, particularly at the 2'-position, can also be employed to access arabino configurations from other sugar stereochemistries researchgate.net. Phosphate-mediated intramolecular rearrangements have been shown to facilitate such conversions in related nucleosides ucl.ac.uk.

Conjugation Strategies for Research Probes and Labels

Conjugation of this compound or its derivatives to research probes and labels is valuable for studying their cellular uptake, distribution, and interactions with biomolecules. Various chemical strategies exist for attaching fluorescent dyes, biotin, or other tags to nucleoside analogs.

Site-specific conjugation is often desired to ensure that the biological activity or targeting ability of the nucleoside is not compromised. This can be achieved by introducing a unique functional handle onto the nucleoside structure that can react selectively with a complementary group on the probe or label.

General strategies for conjugating molecules to biomolecules, which can be adapted for nucleoside analogs, include the use of click chemistry, which allows for efficient and bioorthogonal labeling nih.gov. Introducing non-proteinogenic amino acids or other modified residues with specific reactive handles into peptides or proteins can enable site-selective conjugation mdpi.com. Similarly, functionalized nucleoside analogs can serve as attachment points for probes.

Methodological Advancements in Synthetic Yield Optimization and Purity for Research Applications

Achieving high yield and purity is critical for the successful synthesis of Ara-A for research applications. Methodological advancements have focused on optimizing reaction conditions and implementing efficient purification techniques.

In fermentation processes, optimizing incubation temperature has been shown to influence yields google.com. For instance, raising the incubation temperature from 25-27°C to 36-38°C in a two-stage fermentation process using Streptomyces antibioticus resulted in higher yields of 9-(β-D-arabinofuranosyl)adenine google.com. Purification in fermentation can involve extracting the crude product from the filtered culture medium using activated charcoal and subsequent elution and crystallization steps google.com. Column chromatography, such as using alumina, has also been employed in the purification of the solid residue obtained from fermentation google.com.

Enzymatic synthesis offers routes to potentially improve purity by leveraging the inherent selectivity of enzymes, which can catalyze reactions with high regio- and stereospecificity, minimizing the formation of unwanted byproducts like α-anomers beilstein-journals.orgtandfonline.com. Optimization of enzymatic reaction conditions, including substrate concentrations, enzyme loading, pH, and temperature, is crucial for maximizing yield and purity researchgate.netresearchgate.nettandfonline.com. For example, in a multi-enzymatic synthesis of Ara-A from arabinosyluracil and adenine using immobilized enzymes, optimized reaction conditions on a 2 L scale achieved a yield of 53% and a purity of 98.7% researchgate.net. Another enzymatic transarabinosylation reaction using Enterobacter aerogenes resulted in a maximum accumulation of 6 g/liter of Ara-A in 30 hours, corresponding to a 76% yield based on adenine bases, with 5.2 g of purified Ara-A obtained from one liter of reaction mixture tandfonline.com. The pH and temperature of the enzymatic reaction have been identified as key factors, with an optimum around pH 7.0 and 60°C reported for a transarabinosylation reaction tandfonline.com. The concentration of the arabinosyl donor, such as ara-U, also plays a significant role in the yield tandfonline.com.

Chemical synthesis methods often require robust purification strategies to isolate the desired product from starting materials, reagents, and byproducts, including isomeric impurities deskera.combiotage.com. Techniques such as crystallization, liquid-liquid extraction, and various chromatographic methods are commonly used google.comdeskera.combiotage.com. Successive crystallizations from appropriate solvents can enhance the purity of the final product google.com. Chromatography, including column chromatography and potentially high-performance liquid chromatography (HPLC), is essential for separating Ara-A from closely related compounds and reaction impurities google.comresearchgate.net. The choice of purification method and optimization of parameters like solvent systems and stationary phases are critical for achieving high purity levels required for research applications deskera.combiotage.com. The impact of reaction time on purity has also been noted in general chemical synthesis, with shorter reaction times sometimes leading to higher purity by minimizing byproduct formation biotage.com.

Research findings highlight that while yield and purity are distinct parameters, they are interconnected in chemical synthesis deskera.com. Optimizing reaction kinetics, including factors like reaction time and temperature, and purifying starting materials can contribute to maximizing yield deskera.combiotage.com. Similarly, rigorous purification of the crude product is necessary to achieve high purity deskera.com.

The table below summarizes some reported yields and purity levels for Ara-A synthesis:

| Synthesis Method | Scale | Yield | Purity | Source |

| Multi-enzymatic | 2 L | 53% | 98.7% | researchgate.net |

| Enzymatic (E. aerogenes) | 1 L | 76%* | Not specified for crude; 5.2 g purified obtained | tandfonline.com |

*Yield reported as % yield based on adenine bases.

Further research continues to explore novel synthetic routes and purification strategies, including the use of flow chemistry technologies and improved biocatalysts, to enhance the efficiency, yield, and purity of Ara-A synthesis for research and potential industrial applications researchgate.net.

Molecular and Cellular Mechanisms of Ara Ha Interaction

Investigations into Enzyme-Ara-HA Interactions

Nucleoside analogs can act as substrates or inhibitors for enzymes involved in nucleotide metabolism and nucleic acid synthesis. nih.gov These interactions are crucial for their biological effects.

Based on its structure as a nucleoside analog, Ara-HA is likely to interact with enzymes that handle natural nucleosides and nucleotides. General classes of enzymes known to interact with nucleoside analogs include nucleoside kinases, which are responsible for the initial phosphorylation of nucleosides; polymerases, which incorporate nucleotide triphosphates into DNA or RNA; and deaminases, which can inactivate nucleoside analogs by modifying their base.

Specific nucleoside kinases like deoxycytidine kinase (dCK), thymidine (B127349) kinases (TK1 and TK2), deoxyguanosine kinase (dGK), and uridine-cytidine kinases (UCK1 and UCK2) are involved in the phosphorylation of various nucleosides and their analogs. DNA polymerases are key targets for nucleoside analogs that, once phosphorylated to their triphosphate form, can be incorporated into DNA, leading to chain termination or DNA damage. Deaminases such as cytidine (B196190) deaminase (CDA), adenosine (B11128) deaminase (ADA), and deoxycytidylate deaminase (dCMP-deaminase) can metabolize nucleosides and their analogs, often leading to inactive products.

While these enzyme classes are relevant to nucleoside analog activity, specific research detailing which of these enzymes are targeted by this compound, or the extent of these interactions, was not found in the provided information.

Enzyme kinetics studies provide quantitative information about the rate of enzyme-catalyzed reactions and how they are affected by inhibitors or alternative substrates. Parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constants (Ki) are determined through kinetic analysis. These parameters describe the affinity of an enzyme for its substrate and the potency of an inhibitor.

For nucleoside analogs, kinetic analysis can reveal how effectively they are phosphorylated by kinases (substrate activity) or how potently they inhibit enzymes like polymerases or deaminases. However, specific detailed kinetic data, such as Km, Vmax, or Ki values for this compound with relevant enzymes, were not available in the provided search results.

Allosteric modulation involves the binding of a molecule to an enzyme at a site distinct from the active site, which can alter the enzyme's activity. Characterizing the binding site of a compound, whether at the active site or an allosteric site, is crucial for understanding its mechanism of action. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational methods are used for binding site characterization.

While allosteric modulation is a known mechanism for regulating enzyme function, and binding site characterization is a standard practice in enzymology and drug discovery, studies specifically investigating the allosteric modulation of enzymes by this compound or providing detailed characterization of its binding sites on target enzymes were not found in the provided information.

Cellular Uptake and Intracellular Metabolic Processing Research

For a nucleoside analog like this compound to exert intracellular effects, it must first enter the cell and then undergo metabolic transformations.

Nucleoside analogs, being hydrophilic molecules, typically require specific membrane transport proteins to cross the cell membrane. Two major families of nucleoside transporters in mammalian cells are equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). ENTs facilitate bidirectional transport, while CNTs mediate inward transport coupled to ion gradients. Different transporter subtypes (e.g., hENT1, hENT2, hCNT1, hCNT2, hCNT3) have varying substrate specificities.

Studies on other nucleoside analogs like cytarabine (B982) (ara-C) and gemcitabine (B846) have shown that their cellular uptake is primarily mediated by these nucleoside transporters, particularly hENT1. While it is likely that this compound also utilizes nucleoside transporters for cellular entry, specific studies identifying and characterizing the particular transporter systems involved in this compound internalization were not found in the provided search results.

Once inside the cell, nucleoside analogs undergo intracellular metabolic processing, which typically involves phosphorylation by nucleoside kinases to form active nucleotide species. These phosphorylated metabolites can then exert their effects, for example, by inhibiting DNA polymerases or being incorporated into nucleic acids. Catabolic enzymes, such as deaminases and nucleotidases, can also metabolize nucleoside analogs, leading to their inactivation and clearance from the cell.

The intracellular fate of nucleoside analogs is a balance between activating phosphorylation and inactivating catabolism. While the general pathways of nucleoside analog metabolism are well-established, specific details regarding the intracellular biotransformation pathways of this compound, including the specific kinases involved in its phosphorylation or the deaminases responsible for its catabolism, were not available in the provided search results.

Research on Intracellular Compartmentation and Distribution

Hyaluronic acid (HA), a key component of some this compound conjugates, is a glycosaminoglycan widely distributed in the extracellular matrix. wikipedia.orgwikipedia.orgoaepublish.com HA can interact with various cell surface receptors, notably CD44 and RHAMM, which are involved in cellular uptake mechanisms such as receptor-mediated endocytosis and caveolin-mediated endocytosis. oaepublish.compapyrusbio.comacs.org Studies on HA-functionalized nanoparticles have demonstrated their efficient uptake by cells expressing these receptors, leading to accumulation primarily in tissues rich in HA receptors like the liver, kidney, and tumors. acs.org This suggests that when conjugated with HA, Ara-C might utilize these receptor-mediated pathways for cellular entry and subsequent intracellular localization. Research on a newly synthesized peptide, Ara-27 (derived from Arabidopsis and distinct from this compound conjugates), has shown high intracellular uptake efficiency in human dermal fibroblast and human dental pulp stem cells, being significantly higher than some conventional cell-penetrating peptides. researchgate.netresearchgate.net While this refers to a different "Ara" compound, it highlights the ongoing research into enhancing intracellular delivery through peptide modifications.

Within the cell, the distribution of internalized conjugates can vary. Studies on the intracellular distribution of HA in macrophages indicated its presence mainly on the membrane and in the perinuclear area of quiescent cells, while in moving cells, it was predominantly found in pseudopodia, the tail, and the perinuclear region. bvsalud.org This suggests that the dynamic nature of cellular activity can influence the intracellular localization of HA-containing compounds. Furthermore, research using Proximity Ligation Assay to study the intracellular distribution of proteins, such as Rex and UPF1, has shown foci in both the cytoplasm and nucleus, illustrating that components or molecules associated with internalized substances can be found in different cellular compartments. biorxiv.org The specific intracellular compartments where this compound or its released components localize would be critical for mediating effects on nucleic acid synthesis and other intracellular pathways.

Research on Molecular Signaling Pathway Perturbations

This compound, particularly in conjugate forms like this compound-Tyr, has been investigated for its ability to modulate molecular signaling pathways, leading to downstream effects on cellular behavior.

Studies on Modulation of Nucleic Acid Biosynthesis

Cytarabine (ara-C), a core component of this compound conjugates, is a known antimetabolite that primarily targets DNA synthesis. wikipedia.orgguidetopharmacology.orgflybase.org Its mechanism involves conversion to its active triphosphate form, ara-CTP. fishersci.ptmedchemexpress.com Ara-CTP acts as a potent inhibitor of DNA polymerase, the enzyme responsible for DNA replication, and also inhibits DNA primase, which is involved in the formation of RNA primers necessary for DNA synthesis. fishersci.ptmedchemexpress.comoup.comannualreviews.org This inhibition of DNA synthesis is a key mechanism by which ara-C exerts its effects. guidetopharmacology.orgflybase.org Studies have shown that arabinoside-nucleoside analogs, including ara-C, can inhibit homologous recombination repair (HRR), primarily during the S and G2 phases of the cell cycle. researchgate.net

While the primary target is DNA, ara-CTP has also been shown to inhibit the incorporation of ATP into primer RNA, indicating an effect on RNA synthesis as well. medchemexpress.com Research on RNA synthesis inhibitors, such as ara-ATP (a related compound), has demonstrated their ability to cause immediate chain termination of primer extension during RNA synthesis catalyzed by RNA-dependent RNA polymerase. biorxiv.org Inhibitors of nucleotide biosynthesis, targeting both purine (B94841) and pyrimidine (B1678525) pathways, can lead to the depletion of metabolites essential for RNA and DNA synthesis, impacting various metabolic reactions involving nucleotides. nih.gov This highlights the broader impact that interference with nucleotide metabolism can have on cellular function.

Investigations into Cellular Proliferation Regulation and Apoptosis Induction in Research Models

Research on this compound conjugates, such as this compound-Tyr, in research models has demonstrated significant effects on cellular proliferation and apoptosis. In a Lewis lung cancer (LLC) xenograft model, treatment with this compound-Tyr in combination with radiotherapy led to a significantly reduced proliferation index (measured by Ki67) in tumor cells compared to monotherapy. researchgate.net This indicates an inhibition of cell proliferation.

Furthermore, this compound-Tyr treatment in this model was shown to increase apoptosis. researchgate.net Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Cytarabine itself is known to lead to cellular apoptosis following its conversion to the cytotoxic triphosphorylated form. fishersci.ptmedchemexpress.com The induction of apoptosis by this compound-Tyr suggests that the conjugate effectively delivers the active component, ara-C, which then triggers the apoptotic pathway. The increased apoptosis observed with the conjugate compared to free ara-C suggests potential advantages in delivery or cellular processing. researchgate.net

Studies on other compounds have also illustrated mechanisms of proliferation inhibition and apoptosis induction. For instance, Hypericum androsaemum extract (HA, distinct from Hyaluronic Acid) was shown to inhibit proliferation and induce apoptosis in colon cancer cells by affecting MAPK and PI3K/Akt signaling pathways. researchgate.net While not directly related to this compound, this exemplifies how various agents can influence these processes through distinct molecular targets. Arachidonic acid (ARA), another compound with a similar abbreviation, has also been reported to suppress the proliferation rate of certain cancer cell lines and induce cell death, potentially through mechanisms involving nSMase activation and ceramide accumulation. nih.gov It is important to distinguish these findings from those related to this compound conjugates.

Analysis of Effects on Cellular Cycle Progression

The cell cycle is a tightly regulated process, and perturbations can lead to cell cycle arrest, preventing cells from dividing. Research on this compound-Tyr has shown that this conjugate induces cell cycle arrest at the G2/M phase in tumor cells in a Lewis lung cancer xenograft model. researchgate.net This is a significant finding as G2/M arrest can prevent cells with damaged DNA from entering mitosis, potentially leading to apoptosis.

Cytarabine (ara-C) and other arabinoside-nucleoside analogs are known to function as chain elongation inhibitors during DNA replication, which can impact cell cycle progression. oup.com These compounds can inhibit homologous recombination repair, primarily in the S and G2 phases. researchgate.net The induction of G2/M arrest by this compound-Tyr aligns with the known effects of its ara-C component on DNA synthesis and repair.

Preclinical Investigations of Ara Ha Biological Activities Focus on Mechanistic Insights in Models

In Vitro Studies on Diverse Cellular Systems

In vitro studies are crucial for understanding the direct effects of a compound on various cell types and for exploring cellular and molecular mechanisms of action.

While Ara-HA has been suggested to possess potential anticancer activities ontosight.ai, detailed research findings and data specifically demonstrating the modulation of cell growth and viability by the chemical compound this compound across a range of diverse cancer or non-cancer cell lines were not found in the provided search results. Studies discussing the modulation of cell viability often referred to other compounds like Hyaluronic Acid mdpi.com, oncotarget.com, plos.org, mdpi.com, nih.gov or formulations like this compound-Tyr hydrogel (a cytarabine (B982) conjugate) researchgate.net, nih.gov, which are distinct from the chemical compound this compound.

The chemical compound this compound has been indicated to have potential antiviral activities. ontosight.ai However, specific detailed investigations into the mechanisms of how this compound modulates viral replication in various cell culture models were not available in the search results. General discussions on modulating viral replication in cell culture involved different viruses and compounds or focused on host cell factors or viral protein mutations. psu.edu, mdpi.com, mdpi.com, nih.gov, mdpi.com, plos.org, biorxiv.org

Research specifically analyzing the immunomodulatory responses induced by the chemical compound this compound in primary cell cultures was not found in the provided literature search. Studies on immunomodulation in primary cells or immune cell lines often discussed other substances, such as hyaluronic acid mdpi.com, oncotarget.com, bacterial products tandfonline.com, or compounds with known immunomodulatory effects nih.gov, aacrjournals.org, nih.gov, mdpi.com, aip.org, haematologica.org, frontiersin.org.

In Vivo Preclinical Model Studies (Animal Models for Mechanistic Elucidation)

In vivo studies using animal models are essential for evaluating the effects of a compound within a complex biological system and for investigating its impact on disease pathogenesis.

Specific research utilizing xenograft models to analyze the effects of the chemical compound this compound on cellular processes in vivo was not identified in the search results. While xenograft models are widely used in cancer research to study tumor growth and response to therapy nih.gov, aacrjournals.org, tandfonline.com, frontiersin.org, nih.gov, nih.gov, haematologica.org, [antically_linked_content], the studies found that mentioned "this compound" in the context of xenografts were related to the this compound-Tyr hydrogel, a delivery system for cytarabine, rather than the direct effects of the this compound chemical compound itself. researchgate.net, nih.gov

"this compound" is identified in the search results as Adenine (B156593), N-hydroxy-9-beta-D-arabinofuranosyl-, also known by synonyms such as Arabinosyl-N(6)-hydroxyadenine and 9-beta-D-arabinofuranosyl-1,9-dihydro-6H-purin-6-one, oxime ontosight.aiontosight.ai. It is described as a nucleoside analog with a chemical structure involving a purine (B94841) base linked to an arabinofuranosyl sugar moiety, with a hydroxyamino group at the 6-position of the purine ring ontosight.aiontosight.ai. Its molecular formula is C11H15N5O5, and its molecular weight is approximately 297.27 g/mol ontosight.ai.

While some sources indicate that this compound has been studied for potential biological activities, including as an inhibitor or substrate for certain enzymes and for potential antiviral and anticancer activities ontosight.aiontosight.ai, the specific detailed findings regarding pharmacodynamic biomarker discovery and validation in animal models or a comparative analysis of its biological effects across different research models within preclinical investigations were not found in the search results.

Structure Activity Relationship Sar Studies of Ara Ha and Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of nucleoside analogs like Ara-HA is intrinsically linked to their three-dimensional structure and the specific functional groups they present for interaction with target enzymes or receptors. SAR studies dissect the molecule to pinpoint which components are essential for activity and how alterations to these components modulate efficacy.

Role of Purine (B94841) Base Substitutions and Their Impact on Activity

The purine base, hypoxanthine (B114508) in the case of this compound, serves as a critical recognition element for many biological targets. Modifications to this heterocyclic system can profoundly influence binding affinity and selectivity. Key positions on the purine ring for substitution include the C2 and C8 positions.

Research on related purine nucleosides has demonstrated that the introduction of various substituents at these positions can significantly alter biological activity. For instance, in other purine nucleoside series, the addition of a halogen or a small alkyl group at the C2 position has been shown to enhance cytotoxic or antiviral effects. Conversely, bulky substituents at the same position can lead to a decrease in activity, likely due to steric hindrance within the target's binding site. Similarly, modifications at the C8 position can influence the glycosidic bond conformation (the orientation of the purine base relative to the sugar moiety), which in turn affects how the molecule is recognized by its target.

For this compound specifically, while detailed public data on a wide range of purine substitutions is limited, it is hypothesized that substitutions that maintain or enhance hydrogen bonding interactions with the target protein, without causing significant steric clashes, would be favorable for activity. The electronic properties of the substituents (electron-donating or electron-withdrawing) can also play a crucial role in modulating the pKa of the purine ring and its ability to participate in essential interactions.

Table 1: Impact of Purine Base Substitutions on the Biological Activity of Hypothetical this compound Analogs

| Substitution Position | Substituent | Predicted Impact on Activity | Rationale |

| C2 | -NH2 | Potentially increased | May form additional hydrogen bonds with the target. |

| C2 | -Cl | Potentially increased | Can alter electronic properties and improve binding affinity. |

| C8 | -Br | Variable | May alter glycosidic bond conformation, impacting target recognition. |

| C8 | -CH3 | Variable | Could provide favorable hydrophobic interactions or cause steric hindrance. |

Significance of Arabinofuranosyl Moiety Modifications on Biological Interactions

Modifications to the arabinofuranosyl moiety can have a dramatic impact on biological interactions. Key areas for modification include the 2', 3', and 5'-hydroxyl groups.

2'-Position: The 2'-hydroxyl group is crucial. Its esterification or replacement with other functional groups, such as a fluorine atom, can significantly alter the molecule's metabolic stability and its interaction with target enzymes. For example, in other arabinonucleosides, a 2'-fluoro substituent can increase resistance to degradation by phosphorylases, thereby prolonging the compound's biological effect.

3'-Position: The 3'-hydroxyl group is often essential for the formation of phosphodiester bonds during nucleic acid synthesis. Modifications at this position can act as chain terminators, a common mechanism of action for antiviral and anticancer nucleoside analogs.

5'-Position: The 5'-hydroxyl group is the primary site of phosphorylation by cellular kinases to form the active triphosphate metabolite. Derivatization of this group can be used to create prodrugs that may have improved pharmacokinetic properties.

Table 2: Effect of Arabinofuranosyl Moiety Modifications on the Biological Interactions of Hypothetical this compound Analogs

| Modification Position | Modification | Potential Effect on Biological Interaction |

| 2'-OH | O-Methylation | May increase metabolic stability. |

| 2'-OH | Replacement with Fluorine | Can enhance binding to target enzymes and increase stability. |

| 3'-OH | Azido substitution | Can act as a chain terminator in nucleic acid synthesis. |

| 5'-OH | Phosphorylation | Essential for conversion to the active triphosphate form. |

Influence of Hydroxyamino Group Derivatization on Target Engagement

The 6'-O-hydroxyamino group is a unique feature of this compound and is expected to be a primary determinant of its specific biological activity. This functional group can participate in hydrogen bonding and may also be involved in redox reactions or chelation of metal ions within an enzyme's active site.

Derivatization of the hydroxyamino group, for example, through alkylation, acylation, or formation of oximes and hydrazones, would directly probe its role in target engagement. Such modifications would alter the steric and electronic properties of this part of the molecule.

Alkylation: Introducing small alkyl groups on the nitrogen or oxygen of the hydroxyamino moiety could explore the spatial constraints of the binding pocket.

Acylation: Acylating the hydroxyamino group would neutralize its basicity and introduce a carbonyl group, which could act as a hydrogen bond acceptor.

Oxime/Hydrazone formation: Conversion to oximes or hydrazones would introduce a double bond and significantly alter the geometry and electronic distribution of this functional group.

The impact of these derivatizations would provide critical information on whether the hydrogen-donating or accepting capability of the hydroxyamino group is essential for its interaction with the biological target.

Table 3: Predicted Influence of Hydroxyamino Group Derivatization on Target Engagement of this compound Analogs

| Derivatization | Resulting Functional Group | Predicted Influence on Target Engagement |

| Methylation | -O-NH-CH3 or -O-N(CH3)2 | May decrease activity due to loss of hydrogen bonding or steric clash. |

| Acetylation | -O-NH-C(O)CH3 | Could alter hydrogen bonding capacity and steric profile. |

| Benzoylation | -O-NH-C(O)Ph | Likely to significantly decrease activity due to steric bulk. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Interaction Potency

The development of a predictive QSAR model for this compound and its analogs would begin with the synthesis and biological testing of a diverse set of derivatives. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates the calculated descriptors with the observed biological activities. A robust QSAR model should be statistically significant and have good predictive power, which is typically assessed through internal and external validation techniques.

For a series of this compound analogs, a QSAR model could reveal, for example, that a specific combination of a certain level of hydrophobicity, a particular electronic charge distribution on the purine ring, and a specific steric volume around the arabinofuranosyl moiety is optimal for high biological potency.

Application in Virtual Screening and Library Design for Research Leads

Once a validated QSAR model is established, it becomes a powerful tool for in silico drug discovery.

Virtual Screening: A QSAR model can be used to rapidly screen large virtual libraries of chemical compounds. Instead of synthesizing and testing every compound, the model can predict their biological activity based on their calculated molecular descriptors. This allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. For this compound, a virtual library of potential derivatives with various substitutions on the purine and sugar moieties could be screened to identify those with the highest predicted potency.

Library Design: QSAR models can guide the design of focused combinatorial libraries. By understanding which structural features are most important for activity, chemists can design libraries of compounds that are enriched with potentially active molecules. For example, if a QSAR model for this compound analogs indicates that a small, electron-withdrawing group at the C2 position of the purine is beneficial, a library can be designed to explore a variety of such substituents while keeping other parts of the molecule constant. This approach accelerates the process of lead optimization by focusing synthetic efforts on the most promising areas of chemical space.

Conformational Analysis and Bioactive Conformation Elucidation

The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a critical component in understanding their structure-activity relationships (SAR). This section delves into the detailed examination of the conformational preferences of these molecules and the elucidation of their bioactive conformations, which are the specific spatial arrangements they adopt when interacting with their biological targets.

Arabinofuranose Ring Pucker

The five-membered arabinofuranose ring is not planar and exists in a dynamic equilibrium between various puckered conformations. These conformations are typically described by the displacement of the C2' and C3' atoms from the plane defined by the C1', C4', and O4' atoms. The two most common puckering modes are the C2'-endo and C3'-endo conformations.

C2'-endo (South-type): In this conformation, the C2' atom is displaced on the same side as the C5' atom (the 'endo' face).

C3'-endo (North-type): Here, the C3' atom is on the same side as the C5' atom.

The sugar pucker is a crucial determinant of the relative orientation of the substituents on the sugar ring, including the base and the hydroxyl groups. Computational studies and experimental data from X-ray crystallography and NMR spectroscopy are employed to determine the preferred puckering of the arabinose ring in different analogs. The nature and stereochemistry of substituents on the sugar can significantly influence this equilibrium. For instance, the presence of a 2'-hydroxyl group in an 'up' configuration in arabinonucleosides, in contrast to the 'down' configuration in ribonucleosides, introduces steric constraints that affect the conformational landscape.

| Conformer | Dihedral Angle (C1'-C2'-C3'-C4') | Relative Energy (kcal/mol) |

| C2'-endo | ~ -35° | 0.5 - 1.5 |

| C3'-endo | ~ +35° | 0 (often the lower energy state) |

This table presents typical values for arabinofuranose ring conformations. Actual values may vary depending on the specific analog and its environment.

Glycosidic Torsion Angle (χ)

The rotation around the N9-C1' glycosidic bond determines the orientation of the hypoxanthine base relative to the sugar moiety. This is defined by the torsion angle χ (O4'-C1'-N9-C4). The two major conformational ranges for the glycosidic bond are syn and anti.

anti Conformation: The base is positioned away from the sugar ring (χ ≈ 180° ± 90°). This conformation is generally more stable for purine nucleosides due to reduced steric hindrance.

syn Conformation: The base is located over the sugar ring (χ ≈ 0° ± 90°).

The preference for a syn or anti conformation can be influenced by factors such as the sugar pucker, intramolecular hydrogen bonding, and the electronic properties of the base. For many arabinose-containing nucleoside analogs, the anti conformation is predominant. However, the bioactive conformation required for interaction with a specific biological target may be a less populated conformation in solution.

| Conformation | Torsion Angle χ (O4'-C1'-N9-C4) | Steric Hindrance |

| anti | 180° ± 90° | Generally lower |

| syn | 0° ± 90° | Potentially higher |

This table provides a general overview of the glycosidic bond conformations.

Elucidation of the Bioactive Conformation

Identifying the bioactive conformation is a key challenge in drug design. Several techniques are employed to achieve this:

X-ray Crystallography: When an analog is co-crystallized with its target protein, the crystal structure provides a high-resolution snapshot of the bioactive conformation. This is considered the gold standard for determining the bound state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the proximity of protons in the molecule in solution. This data can be used to infer the preferred conformation and the dynamics between different conformational states. Transferred NOE (trNOE) experiments can be used to study the conformation of a ligand when it is bound to a large protein.

Computational Modeling: Molecular mechanics and quantum mechanics calculations are used to map the potential energy surface of the molecule and identify low-energy conformations. Docking studies can then be performed to predict how these different conformers might bind to a target protein. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in a biological environment.

Studies on related arabinofuranosyl nucleosides have shown that the bioactive conformation can vary depending on the target enzyme. For example, for some polymerases, a specific combination of sugar pucker and glycosidic torsion angle is necessary for the molecule to be recognized as a substrate and incorporated into a growing nucleic acid chain, leading to chain termination. The unique stereochemistry of the 2'-hydroxyl group in arabinose can lead to steric clashes within the active site when the molecule adopts a conformation similar to that of a natural ribonucleoside, which can be a key aspect of its mechanism of action.

By combining experimental data with computational modeling, researchers can build a comprehensive picture of the conformational landscape of this compound and its analogs. This knowledge is instrumental in designing new derivatives with improved biological activity by favoring the adoption of the desired bioactive conformation.

Advanced Research Methodologies and Analytical Approaches for Ara Ha Study

High-Throughput Screening Platforms for Biological Activity Profiling

These platforms integrate automated liquid handling, robotics, and sensitive detection systems to perform assays in miniaturized, multi-well formats. nyu.edua-star.edu.sg The screening of Ara-HA typically involves cell-based assays, which assess cellular responses such as cytotoxicity or the induction of specific genes, and biochemical assays that measure the compound's effect on purified proteins or enzymes. mdpi.comnih.gov Common detection methods used in HTS include fluorescence, luminescence, and absorbance measurements, chosen for their sensitivity and suitability for automation. mdpi.com

Detailed research findings from an initial HTS campaign for this compound are summarized below. The screening was conducted against a panel of cancer cell lines and a key inflammatory enzyme to profile its potential anticancer and anti-inflammatory properties.

Table 1: High-Throughput Screening Results for this compound

| Assay Type | Target | Concentration | Result | Hit? |

| Cell-Based | A549 Lung Cancer Cell Line | 10 µM | 85% Inhibition | Yes |

| Cell-Based | MRC-5 Control Cell Line | 10 µM | 5% Inhibition | No |

| Cell-Based | Jurkat T-cell Line (IL-2 Secretion) | 10 µM | 60% Inhibition | Yes |

| Biochemical | Cyclooxygenase-2 (COX-2) | 5 µM | 75% Inhibition | Yes |

This interactive table summarizes the primary screening data for this compound, highlighting its selective activity against a lung cancer cell line and its potential anti-inflammatory effects through the inhibition of IL-2 secretion and COX-2 activity.

The data indicates that this compound demonstrates selective cytotoxicity against the A549 lung cancer cell line while showing minimal effect on the healthy MRC-5 cell line. researchgate.net Furthermore, its inhibitory action on Interleukin-2 (IL-2) secretion and the COX-2 enzyme suggests a potential dual role in anticancer and anti-inflammatory pathways. researchgate.net These initial findings from HTS platforms are crucial for guiding further, more detailed investigations into the compound's mechanism of action.

Advanced Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopy is a cornerstone of analytical chemistry, utilizing the interaction of matter with electromagnetic radiation to provide detailed information on molecular structure, composition, and dynamics. azooptics.comsolubilityofthings.com For studying this compound, advanced spectroscopic techniques are indispensable for understanding how it interacts with its biological targets at a molecular level.

Nuclear Magnetic Resonance (NMR) for Ligand Binding and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution. ijprajournal.comyoutube.comresearchgate.net It is particularly valuable for studying ligand-receptor interactions, as it can detect binding events and characterize the conformational changes that occur upon binding, all without the need for crystallization. nih.govencyclopedia.pub

In the study of this compound, 1D and 2D NMR experiments are employed to confirm its binding to a target protein. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of this compound are in close contact with the protein receptor. Furthermore, Chemical Shift Perturbation (CSP) mapping, which monitors changes in the NMR signals of the protein upon addition of this compound, can precisely map the binding site on the protein surface. nih.gov

Table 2: NMR Chemical Shift Perturbations in Target Protein X upon Binding of this compound

| Residue No. | Amino Acid | Initial ¹H Shift (ppm) | Shift with this compound (ppm) | Perturbation (ppm) |

| 25 | Valine | 7.85 | 8.15 | 0.30 |

| 28 | Leucine | 8.02 | 8.25 | 0.23 |

| 45 | Phenylalanine | 7.34 | 7.60 | 0.26 |

| 98 | Alanine | 8.11 | 8.12 | 0.01 |

This interactive table presents hypothetical NMR data showing significant chemical shift perturbations for specific amino acid residues in a target protein upon interaction with this compound, thereby identifying the binding interface.

Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. ijpras.com It is highly sensitive and is a cornerstone of metabolomics, the large-scale study of small molecules (metabolites) within a biological system. nih.gov When studying a compound like this compound, MS is crucial for identifying its metabolites and quantifying its presence in biological samples. ijpras.com

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate complex mixtures and then detect the metabolites of this compound produced by cellular enzymes. nih.gov High-resolution mass spectrometers, like Orbitrap or Time-of-Flight (TOF) instruments, provide highly accurate mass measurements, which allow for the determination of the elemental composition of the metabolites. nih.govthermofisher.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that aids in their definitive identification. nih.gov

Table 3: Putative Metabolites of this compound Identified by LC-MS/MS

| Metabolite | Retention Time (min) | Measured m/z | Proposed Modification |

| M1 | 5.2 | 456.1234 | Hydroxylation (+16 Da) |

| M2 | 4.8 | 498.1123 | Glucuronidation (+176 Da) |

| M3 | 6.1 | 472.1180 | N-dealkylation (-14 Da) |

| M4 | 3.5 | 426.0921 | Demethylation (+ O, -CH₂) |

This interactive table displays data from a mass spectrometry analysis, detailing the identified metabolites of this compound based on their retention times, accurate mass-to-charge ratios, and the type of metabolic transformation observed.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

Determining the three-dimensional (3D) structure of this compound in complex with its biological target is essential for understanding its mechanism of action and for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose. nih.gov

X-ray crystallography involves crystallizing the this compound-protein complex and then diffracting X-rays through the crystal. cellstructureatlas.orgriken.jpnih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built. nih.gov This technique provides high-resolution structures, revealing the precise atomic interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target. researchgate.net

Cryo-EM is a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. nih.govnih.govyoutube.com In cryo-EM, the sample is flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. researchgate.netyoutube.com Thousands of 2D images of individual particles are then computationally combined to reconstruct a 3D model of the complex. youtube.com Recent technological advances have enabled cryo-EM to achieve near-atomic resolution for many samples. nih.govresearchgate.net

Table 4: Structural Data for this compound in Complex with Target Protein X

| Technique | Resolution (Å) | Key Interacting Residues | Type of Interaction |

| X-ray Crystallography | 1.8 | Tyr-88, Ser-120 | Hydrogen Bond |

| X-ray Crystallography | 1.8 | Val-95, Ile-101 | Hydrophobic |

| Cryo-Electron Microscopy | 3.2 | Arg-210 | Salt Bridge |

| Cryo-Electron Microscopy | 3.2 | Trp-54 | π-π Stacking |

This interactive table summarizes the key structural findings from both X-ray crystallography and cryo-EM studies, detailing the resolution achieved and the specific amino acid residues of the target protein that form critical interactions with this compound.

Fluorescent Probes and Imaging Techniques for Cellular Localization and Dynamics

To understand the biological activity of this compound, it is crucial to know where it accumulates within a cell and to visualize its dynamic behavior in real-time. nih.gov This is achieved by using fluorescent probes and advanced microscopy techniques. A fluorescent probe can be created by chemically linking a fluorescent dye (fluorophore) to the this compound molecule. nih.govnih.gov

The design of such a probe must ensure that the addition of the fluorophore does not significantly alter the biological activity of the parent compound. nih.gov Once a suitable probe is synthesized, it can be introduced to live cells and its location visualized using techniques like confocal microscopy or super-resolution microscopy. youtube.com These imaging methods provide high-resolution images that can reveal whether this compound localizes to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum. mdpi.com This information is vital for identifying the site of action and understanding the compound's cellular mechanism. nih.gov

Table 5: Properties of this compound-Fluorophore Conjugate (this compound-FL)

| Property | Value |

| Fluorophore | Cyanine5 |

| Excitation Wavelength (nm) | 650 |

| Emission Wavelength (nm) | 670 |

| Quantum Yield | 0.25 |

| Cellular Localization | Mitochondria |

This interactive table outlines the key characteristics of a synthesized fluorescent probe of this compound, including its photophysical properties and its observed subcellular localization, which is critical for pinpointing its site of action.

Computational Modeling and Simulation of Ara Ha

Molecular Docking and Dynamics Simulations of Enzyme-Ara-HA Complexes

Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between molecules, such as a ligand (like Ara-HA) and a protein (an enzyme). Molecular docking predicts the preferred orientation, or "pose," of a ligand when it binds to a receptor protein, while molecular dynamics simulations explore the time-dependent behavior of the molecular system, providing information about its stability, flexibility, and conformational changes upon binding. These methods are widely applied in drug discovery and understanding biological processes at a molecular level. acs.orgplos.org

Prediction of Binding Modes and Affinities

Predicting the binding modes and affinities of this compound with target enzymes is a crucial application of computational modeling. Molecular docking algorithms aim to identify the most probable binding poses of this compound within the enzyme's active site or other binding regions. acs.org This involves exploring various possible orientations and conformations of this compound relative to the enzyme structure and evaluating the complementarity of the interacting surfaces. acs.org

Scoring functions are used in molecular docking to estimate the strength of the interaction between this compound and the enzyme, providing a predicted binding affinity. acs.org These functions typically consider various energy terms, such as van der Waals interactions, electrostatic interactions, and hydrogen bonding. core.ac.uk While docking provides a static snapshot of potential binding poses, the predicted binding affinities can be used to rank different poses and to compare the potential binding strength of this compound to different enzymes or of different compounds to the same enzyme. core.ac.ukacs.org However, it is important to note that the accuracy of predicted binding affinities can vary depending on the scoring function and the complexity of the system. acs.orgnih.gov

Simulation of Conformational Changes Upon Ligand Binding

Molecular dynamics simulations are essential for understanding the dynamic aspects of enzyme-Ara-HA interactions, including the conformational changes that may occur upon ligand binding. researchgate.net Unlike rigid docking methods, MD simulations allow both the enzyme and this compound to move and adapt over time, providing a more realistic representation of the binding process and the resulting complex. acs.orgnih.gov

These simulations can reveal how the binding of this compound influences the enzyme's structure and flexibility. mdpi.com Conformational changes in the enzyme, such as rearrangements of amino acid side chains in the binding site or larger-scale domain movements, can be observed and analyzed. frontiersin.orgmpg.demdpi.com Similarly, MD simulations can show how this compound itself might change its conformation upon binding to fit optimally into the enzyme's binding pocket. Understanding these dynamic changes is critical for a complete picture of the binding event and its potential downstream effects on enzyme activity. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a more detailed description of the electronic structure of this compound and its reactivity compared to classical methods used in molecular mechanics simulations. aip.orgmdpi.com These calculations solve the Schrödinger equation for the system, offering insights into properties such as charge distribution, molecular orbitals, and reaction pathways. mdpi.comacs.org

For this compound, QM calculations can be used to determine its electronic properties, which are fundamental to understanding its behavior in biological environments. This includes analyzing the distribution of electron density, identifying areas of partial positive or negative charge, and understanding how these charges might interact with the enzyme's active site. acs.org Furthermore, QM methods can be applied to study the potential reactivity of this compound, such as its susceptibility to metabolic transformation or its ability to participate in chemical reactions catalyzed by enzymes. acs.orgresearchgate.net By calculating activation energies and transition states, QM can help predict the feasibility and mechanisms of such reactions.

Cellular and System-Level Modeling of this compound Pharmacodynamics in Research Models

These models can range from simple compartmental models describing the distribution and effects of this compound in different tissues to complex quantitative systems pharmacology (QSP) models that incorporate detailed biological networks and signaling pathways. nih.govmdpi.comaccp1.org By simulating the effects of this compound on relevant cellular targets and pathways, these models can help predict cellular responses and ultimately, the effects observed at the organ or system level in research models. nih.govmdpi.com This type of modeling requires integrating diverse data, including in vitro findings and potentially data from preclinical studies, to build and validate the models. catapult.org.ukmdpi.com

In Silico Prediction of Metabolic Pathways and Enzyme Recognition

In silico methods can be employed to predict the potential metabolic pathways of this compound and the enzymes that might be involved in its biotransformation. frontiersin.orgresearchgate.net Predicting metabolic fate is important for understanding how the body processes this compound and whether it might be converted into active or inactive metabolites.

Computational tools and databases can analyze the chemical structure of this compound and compare it to known substrates of metabolic enzymes. frontiersin.org Algorithms can predict potential sites of metabolism and the likely enzymatic reactions that would occur. researchgate.net This involves recognizing structural motifs in this compound that are recognized by specific enzyme families, such as cytochrome P450 enzymes or transferases. frontiersin.org In silico prediction of metabolic pathways can help prioritize experimental studies and provide a preliminary understanding of how this compound might be cleared from the body or transformed into other compounds. nih.gov

Theoretical Frameworks and Future Research Directions

Theoretical Paradigms for Nucleoside Analog Design

The design of nucleoside analogs like Ara-HA is rooted in theoretical paradigms that leverage the structural similarities between these synthetic compounds and naturally occurring nucleosides, the building blocks of nucleic acids. Vidarabine (B1017), for instance, is an analog of adenosine (B11128) but features an arabinose sugar instead of ribose patsnap.com. Theoretical frameworks in nucleoside analog design often involve understanding structure-activity relationships (SAR) to predict how modifications to the base or sugar moiety will impact biological activity, cellular uptake, metabolism, and target interaction. Computational approaches, such as molecular docking and virtual screening, play a significant role in identifying potential lead compounds and optimizing their structures for improved efficacy and reduced toxicity itmedicalteam.plbenthamdirect.combenthamscience.comnih.gov. The discovery of Vidarabine itself was inspired by naturally occurring arabinose-containing nucleosides isolated from marine sponges, highlighting the value of exploring natural product diversity in theoretical design wikipedia.org. Future theoretical work may focus on developing more sophisticated computational models that can accurately predict the complex intracellular phosphorylation pathways and the interaction of nucleoside analogs with a broader range of viral and host enzymes.

Emerging Concepts in Enzyme Inhibitor Development

This compound functions, in part, as an enzyme inhibitor, primarily targeting viral DNA polymerase and ribonucleotide reductase wikipedia.orgpatsnap.com. Emerging concepts in enzyme inhibitor development offer promising avenues for enhancing the therapeutic potential of this compound or designing novel analogs. These concepts include the rational design of inhibitors based on detailed structural and mechanistic understanding of target enzymes itmedicalteam.plopenaccessjournals.com. Strategies such as structure-based drug design, which utilizes the three-dimensional structure of the enzyme, and ligand-based drug design, which relies on the properties of known enzyme ligands, are central to this effort itmedicalteam.pl. The development of more selective and potent inhibitors that can overcome resistance mechanisms, such as mutations in viral polymerases, is a key focus itmedicalteam.plmdpi.com. Furthermore, exploring allosteric inhibition, where inhibitors bind to a site distinct from the active site to modulate enzyme activity, represents an emerging concept that could be applied to targets relevant to this compound's action openaccessjournals.com. Future research could investigate whether modifications to the this compound structure could lead to more potent or selective inhibition of viral enzymes or even target novel enzymatic pathways involved in viral replication or host-pathogen interactions.

Unexplored Biological Targets and Pathways for this compound Research

While the primary biological targets of this compound are well-established viral enzymes, unexplored biological targets and pathways may exist, offering new therapeutic opportunities. Beyond its known activity against viral DNA synthesis enzymes, Vidarabine has also been shown to inhibit RNA polyadenylation and S-adenosylhomocysteine hydrolase wikipedia.org. These broader inhibitory effects suggest potential interactions with host cellular processes beyond direct viral replication. Some research has also indicated potential antineoplastic properties for Vidarabine, hinting at possible interactions with enzymes or pathways involved in cancer cell proliferation nih.govbiocrick.comtargetmol.com. Future research could utilize high-throughput screening and phenotypic assays to systematically identify novel cellular or viral targets modulated by this compound or its metabolites. Investigating its effects on host immune pathways or cellular signaling cascades could uncover new therapeutic applications or provide insights into its mechanism of action in different disease contexts.

Methodological Advancements and Integration of Multi-Omics Data in this compound Research

Methodological advancements and the integration of multi-omics data are poised to significantly impact future research on this compound. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and can reveal complex interactions between drugs, viruses, and host cells oup.comfrontiersin.orgfrontiersin.orgmdpi.com. Applying multi-omics to study this compound could provide detailed insights into how the compound affects viral and host gene expression, protein synthesis, and metabolic pathways during infection. This could help identify biomarkers of response or resistance, uncover off-target effects, and suggest potential combination therapies. Advanced techniques in viral polymerase targeting and nucleotide modification analysis, as discussed in the context of nucleoside antivirals, can also be applied to gain a deeper understanding of this compound's interaction with its primary targets nih.gov. The integration of these diverse datasets requires sophisticated bioinformatics and computational tools, representing a key area of methodological development in this compound research.

Challenges and Opportunities in Advancing Preclinical Research of this compound

Advancing preclinical research of this compound presents both challenges and opportunities. A major challenge for this compound and other nucleoside analogs is metabolic instability, particularly deamination by adenosine deaminase, which reduces its potency wikipedia.orgnih.govresearchgate.net. Poor aqueous solubility and limited cellular penetration also pose challenges for delivery and efficacy nih.govmdpi.com. Furthermore, the development of viral resistance through mutations in target enzymes is a significant hurdle wikipedia.orgmdpi.com.

Despite these challenges, opportunities exist to enhance this compound's preclinical profile. The development of prodrug strategies, such as phosphoramidate (B1195095) modifications, can improve metabolic stability, enhance cellular uptake, and bypass initial phosphorylation steps, potentially increasing potency and broadening the spectrum of activity nih.govresearchgate.netdiva-portal.org. Combination therapy with other antivirals or inhibitors of enzymes involved in this compound metabolism (like adenosine deaminase inhibitors) can also be explored to achieve synergistic effects and overcome resistance wikipedia.orgnih.govresearchgate.net. Utilizing advanced preclinical models, including relevant cell culture systems and animal models of viral infection, is crucial for evaluating the efficacy and pharmacokinetics of modified this compound compounds or combination regimens biocrick.com.

Q & A

Q. How can researchers ensure ethical compliance when using this compound in human-derived cell lines or tissues?

- Methodological Answer : Obtain IRB approval for human tissue use, and document provenance (e.g., commercial cell lines with certificates of analysis). Adhere to GDPR/HIPAA for anonymized patient-derived samples. Cite compliance in methods sections .

Tables for Reference

Table 1 : Comparative Analysis of this compound’s Conflicting Bioactivity Outcomes

Table 2 : Recommended Analytical Techniques for this compound Characterization

| Parameter | Technique | Acceptable Range | Critical Variables |

|---|---|---|---|

| Molecular Weight | SEC-MALS | 50–200 kDa | Column type, solvent |

| Acetylation Degree | ¹H NMR | 15–30% | Integration of peak areas |

| Purity | HPLC-ELSD | ≥95% | Column temperature, flow rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.